molecular formula C8H14N4 B2999482 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole CAS No. 1466446-64-9

4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole

Cat. No. B2999482
CAS RN: 1466446-64-9
M. Wt: 166.228
InChI Key: VUQCWTGTZZZUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a triazole derivative that has been synthesized in various ways and has shown potential in various fields of research.

Mechanism of Action

The mechanism of action of 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is not well understood. However, it has been suggested that 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole may act as a nucleophile, reacting with electrophilic species to form covalent bonds. This property has been exploited in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole are not well understood. However, studies have shown that 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole may have potential in the treatment of various diseases, including cancer and neurological disorders. 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has also been shown to have anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown potential in various fields of research. However, 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has several limitations, including its toxicity and instability in the presence of air and moisture.

Future Directions

There are several future directions for the research of 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole. One direction is the synthesis of new 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole derivatives with improved stability and toxicity profiles. Another direction is the study of the mechanism of action of 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole and its potential use in the treatment of various diseases. Additionally, the use of 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole as a ligand in the synthesis of metal complexes and its potential applications in catalysis, electrochemistry, and material science can be explored further.
In conclusion, 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is a chemical compound that has shown potential in various fields of scientific research. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole is ongoing, and it is expected to contribute significantly to various fields of science in the future.

Synthesis Methods

4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole can be synthesized using various methods, including the reaction of 4-methyl-3-nitro-1H-1,2,4-triazole with tetrahydro-3-pyrrolinemethanol in the presence of a reducing agent. Another method involves the reaction of 4-methyl-3-oxo-1H-1,2,4-triazole with tetrahydro-3-pyrrolinemethanol in the presence of a reducing agent.

Scientific Research Applications

4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has been studied extensively for its scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have shown potential in various fields, including catalysis, electrochemistry, and material science. 4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole has also been used as a precursor in the synthesis of various organic compounds, including heterocyclic compounds and amino acids.

properties

IUPAC Name

4-methyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-12-6-10-11-8(12)4-7-2-3-9-5-7/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQCWTGTZZZUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CC2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-3-(tetrahydro-1H-pyrrol-3-ylmethyl)-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.